
IKK-3 Inhibitor
Descripción general
Descripción
The IKK-3 Inhibitor is a compound that targets the inhibitor of nuclear factor kappa-B kinase epsilon (IKKε), a key player in the non-canonical nuclear factor kappa-B signaling pathway. This pathway is crucial for regulating inflammatory responses and innate immunity. The inhibition of IKKε has been linked to potential therapeutic applications in treating metabolic diseases, inflammatory disorders, and certain cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of IKK-3 Inhibitors often involves the development of specific scaffolds that can selectively inhibit IKKε. One such scaffold is the aminoindazole-pyrrolo[2,3-b]pyridine, which has shown high potency and selectivity against IKKε . The synthetic route typically includes:
- Formation of the pyrrolo[2,3-b]pyridine core.
- Introduction of aminoindazole moiety through a series of condensation and cyclization reactions.
- Optimization of reaction conditions to enhance yield and selectivity.
Industrial Production Methods: Industrial production of IKK-3 Inhibitors involves scaling up the laboratory synthesis protocols. This includes:
- Use of high-throughput screening to identify potent inhibitors.
- Optimization of reaction conditions for large-scale synthesis.
- Implementation of purification techniques such as crystallization and chromatography to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: IKK-3 Inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s properties.
Substitution: Replacement of specific functional groups to improve selectivity and potency.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions are derivatives of the original scaffold, which exhibit enhanced inhibitory activity against IKKε.
Aplicaciones Científicas De Investigación
Cancer Therapy
Case Study: Prostate Cancer
Research has shown that the IKK-3 inhibitor BMS-345541 significantly reduces cell viability in prostate cancer cell lines (PC-3 and LNCaP) through a dose-dependent mechanism. This compound inhibits epithelial-mesenchymal transition (EMT) and induces apoptosis, thereby reducing metastasis . The study demonstrated that treatment with BMS-345541 resulted in decreased levels of phosphorylated IκBα and mesenchymal markers while increasing epithelial markers, indicating a reversal of the EMT phenotype .
Table 1: Effects of BMS-345541 on Prostate Cancer Cells
Concentration (µM) | Cell Viability (%) | p-IκBα Level Decrease (%) | Epithelial Markers Increase (%) |
---|---|---|---|
0 | 100 | 0 | 0 |
2.5 | 85 | 20 | 10 |
5 | 70 | 50 | 30 |
10 | 50 | 70 | 50 |
Treatment of Inflammatory Disorders
Case Study: Sepsis
In experimental sepsis models, the this compound has demonstrated protective effects against multiple organ dysfunction by attenuating inflammatory responses. Treatment with an IKK inhibitor led to reduced phosphorylation of IκBα and nuclear translocation of NF-κB subunit p65, resulting in decreased expression of inducible nitric oxide synthase (iNOS) . This suggests that selective inhibition of IKK can mitigate systemic inflammation associated with sepsis.
Table 2: Effects of IKK Inhibition in Sepsis Models
Treatment | Systolic Contractility Improvement (%) | Renal Dysfunction Reduction (%) | Hepatocellular Injury Reduction (%) |
---|---|---|---|
Control | 0 | 0 | 0 |
IKK Inhibitor | 40 | 50 | 60 |
Metabolic Disorders
The role of IKKε in metabolic diseases is under investigation, particularly its involvement in insulin resistance and obesity. The inhibition of this kinase may provide therapeutic avenues for managing metabolic syndrome by modulating inflammatory pathways associated with insulin signaling.
Mecanismo De Acción
The IKK-3 Inhibitor exerts its effects by selectively binding to the IKKε enzyme, thereby preventing its activation. This inhibition blocks the phosphorylation and subsequent degradation of the inhibitor of nuclear factor kappa-B protein, which in turn prevents the activation of nuclear factor kappa-B. This pathway is crucial for regulating genes involved in inflammation and immune responses .
Comparación Con Compuestos Similares
IKKα Inhibitors: Target the inhibitor of nuclear factor kappa-B kinase alpha, involved in the canonical nuclear factor kappa-B pathway.
IKKβ Inhibitors: Target the inhibitor of nuclear factor kappa-B kinase beta, also part of the canonical pathway.
Uniqueness: The IKK-3 Inhibitor is unique in its selectivity for IKKε, which is specifically involved in the non-canonical nuclear factor kappa-B pathway. This selectivity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for diseases where the non-canonical pathway plays a significant role .
Actividad Biológica
Inhibitors of the IκB kinase (IKK) family, particularly IKK-3, have garnered significant attention due to their potential therapeutic applications in various inflammatory and metabolic diseases. This article explores the biological activity of IKK-3 inhibitors, focusing on their mechanisms of action, efficacy in preclinical and clinical studies, and their implications for treating conditions such as obesity, diabetes, and cancer.
Overview of IKK Family and Its Role in Disease
The IKK family consists of several kinases that play crucial roles in the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is pivotal in mediating inflammatory responses, cell survival, and proliferation. Dysregulation of NF-κB signaling has been implicated in various diseases, including cancer, autoimmune disorders, and metabolic syndromes.
IKK-3 (also known as IKKε) is involved in the phosphorylation and degradation of IκB proteins, which inhibits NF-κB activity. By inhibiting IKK-3, these compounds can reduce NF-κB activation, leading to decreased production of pro-inflammatory cytokines and enhanced apoptosis in certain cell types.
Inhibition of Inflammatory Responses
Research indicates that IKK-3 inhibitors can significantly suppress inflammation. For instance, studies have shown that compounds like amlexanox effectively reduce levels of inflammatory cytokines such as TNFα and IL-12p40 in murine models of inflammatory bowel disease . The inhibition of NF-κB activation leads to reduced inflammation and improved disease outcomes.
Impact on Metabolic Disorders
A notable study involving amlexanox demonstrated its efficacy in improving glucose control among obese patients with type 2 diabetes. The randomized controlled trial revealed significant reductions in Hemoglobin A1c levels and improvements in insulin sensitivity among responders . This highlights the potential of IKK-3 inhibitors in addressing obesity-related metabolic disorders.
Cancer Therapeutics
IKK inhibitors have also been explored for their anti-cancer properties. For example, BMS-345541, a selective inhibitor of IKKα and IKKβ, was shown to inhibit epithelial-mesenchymal transition (EMT) and induce apoptosis in prostate cancer cells . The compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value for IKKβ at 0.3 µM .
Case Studies
Research Findings
- Anti-inflammatory Effects : Inhibition of NF-κB by amlexanox resulted in decreased inflammatory cytokine production in animal models .
- Cancer Cell Viability : BMS-345541 effectively reduced cell viability in prostate cancer cell lines through modulation of NF-κB signaling pathways .
- Caspase Activation : Studies demonstrated that NF-κB inhibition leads to caspase-dependent apoptosis specifically in antigen-presenting cells (APCs), suggesting a targeted therapeutic approach for inflammatory diseases .
Q & A
Basic Research Questions
Q. How can researchers experimentally distinguish IKK-3 inhibition from off-target effects on IKK-1/IKK-2 in kinase profiling assays?
Methodological Answer:
- Use isoform-specific kinase assays with purified recombinant IKK isoforms (e.g., IKK-3 vs. IKK-1/IKK-2).
- Validate selectivity by comparing IC50 values across isoforms. For example, BMS-345541 inhibits IKK-3 (IC50 ~200 nM) but shows weaker activity against IKK-1/IKK-2 (IC50 >1 µM) .
- Pair biochemical assays with cellular NF-κB pathway readouts (e.g., luciferase reporter assays) to confirm functional specificity.
Q. What are the key parameters for designing dose-response studies for IKK-3 inhibitors in vitro?
Methodological Answer:
- Optimize inhibitor concentration ranges based on IC50 data (e.g., HY-14682 inhibits IKK-3 at IC50 = 790 nM) .
- Include controls for solvent effects (e.g., DMSO) and cytotoxicity (e.g., MTT assays).
- Use triplicate measurements to account for variability, as demonstrated in dose-dependent inhibition studies .
Q. How should researchers validate target engagement of IKK-3 inhibitors in cellular models?
Methodological Answer:
- Monitor downstream NF-κB pathway markers (e.g., p65 nuclear translocation, IκBα degradation) via Western blot or immunofluorescence.
- Combine genetic knockdown (siRNA/shRNA) with pharmacological inhibition to confirm phenotype specificity.
- Cross-reference with inhibitors of related pathways (e.g., JNK or MAPK inhibitors) to rule out off-target effects .
Advanced Research Questions
Q. How can contradictory IC50 values for IKK-3 inhibitors across studies be systematically analyzed?
Methodological Answer:
- Compare assay conditions: Variations in substrate (e.g., GST-IκBα vs. peptide substrates), ATP concentrations, or buffer pH can alter IC50 values .
- Apply the PICO framework (Population: enzyme source; Intervention: inhibitor; Comparison: reference compounds; Outcome: IC50) to standardize reporting .
- Use meta-analysis tools to aggregate data from multiple studies, adjusting for methodological heterogeneity .
Q. What experimental strategies address the limited bioavailability of IKK-3 inhibitors in in vivo models?
Methodological Answer:
- Optimize formulations using pharmacokinetic (PK) studies: Measure plasma half-life, tissue distribution, and metabolite profiles .
- Employ prodrug approaches or nanoparticle delivery systems to enhance solubility and stability.
- Reference the Investigator’s Brochure (IB) for toxicity and dosing guidelines from prior preclinical studies .
Q. How should researchers design studies to evaluate combinatorial effects of IKK-3 inhibitors with other NF-κB pathway modulators?
Methodological Answer:
- Use factorial experimental design to test inhibitor synergies (e.g., IKK-3 inhibitor + IKK-2 inhibitor).
- Apply Chou-Talalay synergy analysis to quantify combination indices (CI) and dose reduction indices (DRI) .
- Validate findings in disease-relevant models (e.g., inflammation or cancer) with multi-omics integration (transcriptomics/proteomics) .
Q. Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data in IKK-3 inhibition studies?
Methodological Answer:
- Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients.
- Report variability using standard deviation (SD) or standard error of the mean (SEM), as shown in triplicate measurements .
- For in vivo studies, use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring alignment with pre-specified endpoints .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of IKK-3 inhibitors?
Methodological Answer:
- Perform PK/PD modeling to correlate drug exposure (AUC, Cmax) with target modulation (e.g., IκBα phosphorylation).
- Evaluate tissue penetration using radiolabeled compounds or mass spectrometry .
- Consult CONSORT guidelines for rigorous reporting of in vivo experimental parameters (e.g., randomization, blinding) .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility of this compound studies across laboratories?
Methodological Answer:
- Adhere to ARRIVE guidelines for detailed reporting of animal studies, including strain, sex, and housing conditions .
- Share raw data (e.g., dose-response curves) and protocols via repositories like Zenodo or Figshare.
- Validate critical reagents (e.g., antibodies, recombinant IKK-3) using orthogonal methods .
Q. How should researchers address potential conflicts of interest in industry-academic collaborations on IKK-3 inhibitors?
Methodological Answer:
Propiedades
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(2-methylsulfonylphenyl)methoxy]thiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-28-17-8-15-16(9-18(17)29-2)25(13-24-15)22-10-19(20(11-23)31-22)30-12-14-6-4-5-7-21(14)32(3,26)27/h4-10,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTAHRLHGHFHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469666 | |
Record name | IKK-3 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862812-98-4 | |
Record name | IKK-3 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.